molecular formula C6H8N4S B2465888 [(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile CAS No. 19688-92-7

[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile

Cat. No.: B2465888
CAS No.: 19688-92-7
M. Wt: 168.22
InChI Key: MYPHWOCJFGURMZ-UHFFFAOYSA-N
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Description

[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile is a chemical compound with the molecular formula C6H8N4S and a molecular weight of 168.22 g/mol This compound is characterized by the presence of a pyrazole ring substituted with amino, methyl, and sulfanyl groups, as well as a formonitrile group

Mechanism of Action

Target of Action

Similar pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may interact with targets involved in these diseases.

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.

Biochemical Pathways

Given the reported antileishmanial and antimalarial activities of similar compounds , it’s plausible that this compound may affect pathways related to these diseases.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.

Chemical Reactions Analysis

Types of Reactions

[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyrazole derivatives.

Comparison with Similar Compounds

[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5-amino-1,3-dimethylpyrazol-4-yl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4S/c1-4-5(11-3-7)6(8)10(2)9-4/h8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPHWOCJFGURMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC#N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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